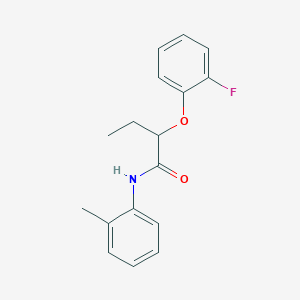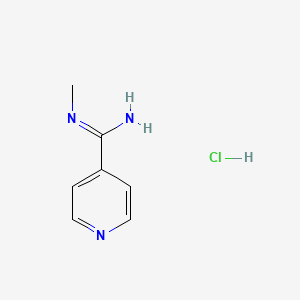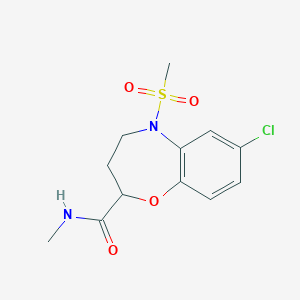![molecular formula C21H31N3O B6125522 N-phenyl-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6125522.png)
N-phenyl-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine, commonly known as CPP-ACP, is a chemical compound that has been widely used in scientific research for its unique properties. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 467.6 g/mol.
Aplicaciones Científicas De Investigación
CPP-ACP has been extensively studied for its potential applications in dental research. It has been found to have strong anti-caries properties and has been used in the development of toothpaste and mouthwash formulations. CPP-ACP has also been used in the treatment of dentin hypersensitivity and has shown promising results in clinical trials.
Mecanismo De Acción
CPP-ACP works by binding to the surface of teeth and forming a protective layer that helps to prevent the demineralization of tooth enamel. It also promotes the remineralization of enamel by providing a source of calcium and phosphate ions. Additionally, CPP-ACP has been shown to inhibit the growth of bacteria that are responsible for causing dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been shown to have a number of biochemical and physiological effects on the body. It has been found to be non-toxic and has a low potential for systemic absorption. CPP-ACP has also been shown to have a positive effect on bone health and has been investigated for its potential use in the treatment of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP-ACP in lab experiments is its well-established synthesis method and its availability. It is also relatively inexpensive compared to other compounds used in dental research. However, one limitation of using CPP-ACP is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving CPP-ACP. One area of interest is the development of new formulations for toothpaste and mouthwash that incorporate CPP-ACP. Another area of research is the investigation of CPP-ACP's potential use in the treatment of other dental conditions, such as periodontal disease. Additionally, CPP-ACP's potential use in the treatment of bone diseases such as osteoporosis warrants further investigation.
Conclusion:
In conclusion, CPP-ACP is a chemical compound that has shown promising results in scientific research for its potential applications in dental research and bone health. Its unique properties and well-established synthesis method make it a valuable tool for researchers in these fields. Further research is needed to fully understand the potential of CPP-ACP and its future applications.
Métodos De Síntesis
CPP-ACP can be synthesized by reacting cyclopentanone with pyrrolidine and piperidine in the presence of a reducing agent. The resulting product is then reacted with N-phenylsuccinimide to form CPP-ACP. This synthesis method has been well-established and is commonly used in research laboratories.
Propiedades
IUPAC Name |
(3-anilinopiperidin-1-yl)-(1-pyrrolidin-1-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c25-20(21(12-4-5-13-21)24-15-6-7-16-24)23-14-8-11-19(17-23)22-18-9-2-1-3-10-18/h1-3,9-10,19,22H,4-8,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGXBRYMRBAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N2CCCC(C2)NC3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B6125441.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-methyl-4-phenylpiperazine](/img/structure/B6125444.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6125452.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6125453.png)
![1-tert-butyl-4-(4-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125461.png)
![2-(4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B6125469.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6125476.png)

![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)

![2-(1,3-benzodioxol-5-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6125498.png)
![3-(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B6125503.png)

![(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone](/img/structure/B6125533.png)